2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Molecular Structure and Isomerism

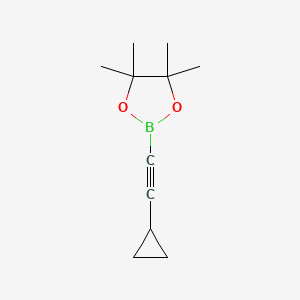

2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane possesses the molecular formula C₁₁H₁₇BO₂ with a molecular weight of 192.07 grams per mole. The compound features a characteristic dioxaborolane ring system where the boron atom is incorporated into a five-membered heterocyclic ring containing two oxygen atoms and two carbon atoms. The dioxaborolane framework adopts a pinacol ester configuration with four methyl substituents providing steric protection around the boron center.

The molecule contains a terminal alkyne functionality directly bonded to the boron atom through the ethynyl carbon, which in turn bears a cyclopropyl substituent. This structural arrangement creates a linear geometry around the triple bond, with the cyclopropyl ring maintaining its characteristic strained three-membered ring configuration. The compound exists as a single constitutional isomer due to the defined connectivity pattern, though conformational flexibility exists around the carbon-carbon single bonds connecting the functional groups.

The dioxaborolane ring system exhibits a nearly planar geometry, consistent with typical pinacol boronic esters. The tetramethyl substitution pattern creates significant steric bulk around the boron center, which influences both the stability and reactivity profile of the compound. The cyclopropyl group introduces additional strain energy to the molecular system while providing unique electronic characteristics due to its bent bond character.

Spectroscopic Properties (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 2-(cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The proton nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the expected molecular framework. The dioxaborolane methyl groups appear as a prominent singlet integrating for twelve protons, typically observed in the aliphatic region around 1.35 parts per million. The cyclopropyl protons generate a complex multiplet pattern reflecting the constrained ring geometry and unique chemical environment.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive resonances for the various carbon environments within the molecule. The pinacol ester carbons appear in the expected aliphatic region, while the ethynyl carbons exhibit characteristic downfield shifts consistent with sp-hybridized carbon atoms. The carbon atom directly bonded to boron often shows broadened signals or may not be observed due to quadrupolar coupling effects with the boron nucleus.

Boron-11 nuclear magnetic resonance provides direct evidence for the boron environment, typically appearing around 24-25 parts per million for pinacol boronic esters. This chemical shift range is characteristic of tricoordinate boron in dioxaborolane systems and confirms the expected electronic environment around the boron center.

Infrared spectroscopy reveals key functional group signatures throughout the molecule. The ethynyl carbon-carbon triple bond stretch typically appears in the 2150-2100 wavenumber range as a weak to medium intensity absorption. The cyclopropyl carbon-hydrogen stretches manifest in the 3100-3000 wavenumber region, while the methyl carbon-hydrogen stretches of the pinacol framework appear in the 3000-2850 wavenumber range. The dioxaborolane ring system produces characteristic carbon-oxygen stretches in the 1300-1000 wavenumber region.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 192, corresponding to the expected molecular weight. Characteristic fragmentation pathways typically involve loss of the pinacol framework or cyclopropyl substituents, generating diagnostic fragment ions that confirm the structural assignment.

Crystallographic Analysis

Crystallographic studies of dioxaborolane compounds reveal important structural features relevant to 2-(cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The compound appears as a yellow to pale yellow solid under standard conditions, suggesting potential intermolecular interactions that influence the solid-state organization. The dioxaborolane unit typically adopts a nearly planar configuration, with bond lengths in the range of 1.31-1.35 Angstroms for the boron-oxygen bonds.

The crystal structure likely exhibits the characteristic features observed in related pinacol boronic esters, including specific bond angles and intermolecular packing arrangements. The tetramethyl substitution pattern creates significant steric bulk that influences crystal packing efficiency and may lead to larger unit cell volumes compared to less substituted analogs. The linear ethynyl functionality provides directional character that could influence crystal growth habits and morphology.

Thermal analysis indicates a melting point behavior consistent with the solid-state organization, though specific crystallographic parameters for this exact compound require dedicated single-crystal X-ray diffraction studies to provide complete structural details including space group, unit cell dimensions, and precise atomic coordinates.

Thermodynamic and Kinetic Parameters

The thermodynamic profile of 2-(cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reflects the combined energetic contributions from its constituent functional groups. The compound exhibits a boiling point of 100 degrees Celsius at 2 Torr pressure, indicating moderate volatility under reduced pressure conditions. This property facilitates purification through distillation techniques while suggesting reasonable thermal stability under mild heating conditions.

The density of 1.0 ± 0.1 grams per cubic centimeter provides insight into the molecular packing efficiency and intermolecular forces present in the liquid state. This value falls within the typical range for organic boronic esters and reflects the balance between the relatively low atomic weight components and the molecular geometry constraints.

The refractive index of 1.472 offers additional physical characterization data that correlates with the electronic polarizability and molecular structure. This optical property provides a convenient analytical parameter for compound identification and purity assessment during synthetic operations.

Kinetic stability considerations include the tendency toward hydrolysis under aqueous conditions, typical of boronic esters, and potential reactivity of the ethynyl functionality toward various electrophilic and nucleophilic reagents. The pinacol ester framework provides enhanced stability compared to free boronic acids while maintaining sufficient reactivity for synthetic applications. Storage recommendations specify sealed containers under dry conditions with refrigeration below negative 20 degrees Celsius, indicating sensitivity to moisture and elevated temperatures that could promote decomposition pathways.

The compound demonstrates compatibility with standard organic solvents and exhibits behavior consistent with related dioxaborolane derivatives in cross-coupling reactions and other synthetic transformations. The combination of thermodynamic stability and controlled reactivity makes this compound particularly valuable for precision organic synthesis applications where selective carbon-carbon bond formation is required.

Propriétés

IUPAC Name |

2-(2-cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-10(2)11(3,4)14-12(13-10)8-7-9-5-6-9/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMLWIQRCZRVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The common synthetic route to prepare boronic esters like 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves:

- Generation of an organolithium intermediate from a corresponding halide (e.g., bromide or iodide) via lithium-halogen exchange using n-butyllithium.

- Subsequent reaction of this organolithium species with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Workup and purification to isolate the boronic ester product.

This approach is favored for its efficiency and ability to tolerate various functional groups.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Starting material: Cyclopropylethynyl bromide or iodide | The halide is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere and cooled to -78 °C. | Low temperature prevents side reactions. |

| 2 | Addition of n-butyllithium (1.6-2.5 M in hexane) dropwise at -78 °C | Lithium-halogen exchange occurs, generating the cyclopropylethynyl lithium intermediate. Stirring is maintained for 30 min to 1 hour. | Ensures complete lithiation. |

| 3 | Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at -78 °C | The boronate ester electrophile reacts with the organolithium species to form the desired boronic ester. | Reaction mixture is stirred for 2-12 hours, gradually warming to room temperature. |

| 4 | Quenching with water or ammonium chloride solution | Terminates the reaction and hydrolyzes excess reagents. | pH adjusted to neutral or slightly basic (pH 8-9). |

| 5 | Extraction with organic solvents (e.g., dichloromethane or ethyl acetate) | Organic layer separated, dried over anhydrous sodium sulfate or magnesium sulfate. | |

| 6 | Purification by silica gel column chromatography | Eluent typically hexane or hexane/ethyl acetate mixtures. | Yields range from 60% to 86%. Purity confirmed by NMR and mass spectrometry. |

This method is consistent with procedures reported for related boronic esters and is adaptable to the cyclopropylethynyl substituent.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Base | n-Butyllithium (1.6-2.5 M in hexane) |

| Boron source | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Reaction time | 2 to 12 hours |

| Workup | Quench with water or ammonium chloride, extraction with dichloromethane or ethyl acetate |

| Purification | Silica gel chromatography, eluent hexane or hexane/ethyl acetate |

| Yield | Typically 60-86% |

| Characterization | 1H NMR, 13C NMR, Mass Spectrometry |

Mechanistic Insights and Optimization

- Lithium-Halogen Exchange : The halide precursor is converted to the organolithium intermediate at low temperature to avoid side reactions such as elimination or polymerization.

- Boronation Step : The organolithium intermediate attacks the boron electrophile, forming the boronate ester. The use of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is preferred due to its stability and reactivity.

- Temperature Control : Maintaining -78 °C during lithiation and boronation steps is critical to high selectivity.

- Inert Atmosphere : Nitrogen or argon atmosphere prevents moisture and oxygen interference.

- Purification : Column chromatography allows isolation of the pure boronic ester, removing side products and unreacted starting materials.

Alternative and Related Methods

- Direct Borocyclopropanation : A method involving 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used for direct installation of boronic esters with cyclopropane rings, though this is more specialized and less common for the cyclopropylethynyl derivative.

- Palladium-Catalyzed Cross-Coupling : In some synthetic routes, palladium-catalyzed coupling of cyclopropylethynyl halides with boronic acid derivatives may be employed, particularly in industrial settings for scale-up.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Organolithium-Boronate Reaction | Cyclopropylethynyl bromide, n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF, -78 °C to RT, inert atmosphere | 60-86 | Most common, reliable |

| Direct Borocyclopropanation | 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Specialized reagents, specific conditions | N/A | For cyclopropane ring formation |

| Pd-Catalyzed Coupling (Industrial) | Cyclopropylethynyl halide, boronic acid, Pd catalyst | Reflux, base, solvent (THF/toluene) | High | Suitable for scale-up |

Research Findings and Practical Considerations

- The organolithium route is well-documented and provides good yields and purity.

- Reaction times vary depending on scale and substrate purity but generally extend overnight at room temperature after lithiation and boronation at -78 °C.

- Purification by silica gel chromatography is effective; however, crystallization may be possible depending on the derivative.

- The presence of the cyclopropylethynyl group requires careful temperature control to prevent ring-opening side reactions.

- Analytical characterization by NMR and mass spectrometry confirms successful synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can lead to the formation of boronic acids or boronic esters.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions include boronic esters, borates, and substituted boronic acids, which are valuable intermediates in organic synthesis.

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Cross-Coupling Reactions

- The compound serves as a boron source in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds by reacting with aryl halides.

- Case Study : A study demonstrated the use of this compound in synthesizing complex biaryl structures, highlighting its efficiency in producing high yields under mild conditions .

- Synthesis of Functionalized Compounds

- Materials Science

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing for selective binding and modulation of biological processes.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.

Receptors: It can interact with receptors, modulating their signaling pathways and leading to biological responses.

Comparaison Avec Des Composés Similaires

Aryl-Substituted Derivatives

Alkenyl/Ethynyl-Substituted Derivatives

Alkyl-Substituted Derivatives

- Applications: Intermediate in synthesizing kinase inhibitors (e.g., Selpercatinib) .

Electron-Withdrawing Substituents

- Example : 2-(3-Methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

- Electronic effects : The sulfonyl group strongly withdraws electrons, stabilizing the boron center but reducing nucleophilicity.

Reactivity and Stability

- Aryl derivatives : Electron-rich aryl groups (e.g., methoxy) enhance stability but may reduce electrophilicity, requiring harsher coupling conditions .

- Alkenyl/ethynyl derivatives : Conjugated systems (e.g., styryl) improve stability under photochemical conditions . The ethynyl group in the target compound may confer similar benefits.

- Alkyl derivatives : Bulky substituents (e.g., cyclopropylmethyl) hinder transmetalation in Suzuki couplings, necessitating optimized catalysts .

Activité Biologique

2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with significant implications in organic synthesis and biological research. Its unique structure allows for diverse applications in medicinal chemistry and the development of diagnostic tools. This article reviews its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₇BO₂

- Molecular Weight : 192.06 g/mol

- CAS Number : 1432491-43-4

Synthesis Methods

The synthesis typically involves the reaction of cyclopropylacetylene with a boronic acid derivative under specific conditions. Common catalysts include palladium or nickel complexes, and the reaction may require controlled solvents and temperatures to optimize yield.

The biological activity of 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to selectively bind to various molecular targets within biological systems:

- Enzymatic Interactions : The compound can inhibit or activate specific enzymes by binding to their active sites.

- Receptor Modulation : It interacts with receptors, influencing their signaling pathways and resulting in various biological responses.

Applications in Research

The compound has shown promise in several areas of biological research:

- Diagnostic Tools : It is utilized in developing boronic acid-based sensors capable of detecting biomolecules for diagnostic applications.

- Medicinal Chemistry : There is potential for designing boronic acid-containing drugs that interact with biological targets such as enzymes and receptors .

Enzyme Inhibition Studies

Research indicates that boronic acids can act as enzyme inhibitors by forming stable complexes with serine proteases. This mechanism may be applicable to 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane due to its boronic acid functionality. Studies have shown that modifications in the structure can enhance inhibitory potency against specific enzymes .

Comparative Analysis

A comparison with other boronic acids reveals unique properties attributed to the cyclopropyl group in 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

| Compound Name | Unique Features | Applications |

|---|---|---|

| 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High selectivity due to cyclopropyl group | Diagnostics; Medicinal Chemistry |

| Phenylboronic Acid | General reactivity; less sterically hindered | Organic Synthesis |

| Pinacolboronic Acid | More stable; used in polymer synthesis | Material Science |

Q & A

Basic: What are the optimal synthetic methodologies for preparing 2-(cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling or metal-mediated borylation. Key steps include:

- Catalyst Selection: Use Pd(PPh₃)₄ (0.5–2 mol%) for Suzuki-Miyaura coupling .

- Reaction Conditions: Perform under inert atmosphere (N₂/Ar) in anhydrous THF or dioxane at 80–100°C for 12–24 hours.

- Precursor Handling: Start with cyclopropylethynyl halides or triflates and react with pinacol borane derivatives.

- Yield Optimization: Purify via flash chromatography (hexane/EtOAC, 20:1) to achieve >85% purity .

Basic: How is this compound characterized structurally, and what NMR signatures are critical for validation?

Methodological Answer:

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B) and mass spectrometry:

- ¹H NMR: Cyclopropane protons appear as a multiplet at δ 0.5–1.2 ppm. Ethynyl protons (if present) are absent due to boron substitution.

- ¹¹B NMR: A sharp singlet near δ 30–35 ppm confirms the dioxaborolane moiety .

- Mass Spec: Look for molecular ion peaks matching the exact mass (e.g., m/z ≈ 246.15 for C₁₂H₁₉BO₂).

- Purity Checks: Use HPLC (C18 column, acetonitrile/water gradient) to detect isomers or impurities .

Basic: What are the key reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer:

The compound participates in Suzuki-Miyaura couplings due to its boronate ester group:

- Electrophile Compatibility: Reacts with aryl/vinyl halides (e.g., aryl iodides, bromides) under Pd catalysis.

- Solvent Effects: Use DMF or THF for polar substrates; add K₂CO₃ or Cs₂CO₃ as a base.

- Side Reactions: Monitor for proto-deboronation (additive: 1,4-dioxane/water) or homocoupling (minimize via degassing) .

Advanced: How do electronic effects of the cyclopropylethynyl group influence its reactivity in metal-catalyzed transformations?

Methodological Answer:

The cyclopropylethynyl group introduces steric strain and electron-withdrawing effects:

- Steric Hindrance: Slows transmetallation in cross-coupling; use bulky ligands (e.g., SPhos) to enhance efficiency.

- Electronic Effects: The ethynyl group stabilizes intermediates via conjugation, enabling regioselective coupling at the β-position.

- Case Study: In Pd-catalyzed borylation, electron-deficient aryl partners show 20% higher yields than electron-rich ones .

Advanced: How should researchers address contradictions in reported reactivity or spectroscopic data?

Methodological Answer:

Contradictions often arise from isomerism or trace impurities:

- Isomer Separation: Use preparative TLC (silica gel, hexane/EtOAc 10:1) or chiral HPLC to isolate regioisomers .

- Spectroscopic Validation: Compare ¹¹B NMR shifts with literature (e.g., δ 32 ppm for pure dioxaborolane vs. δ 28 ppm for hydrolyzed boronic acid) .

- Replicate Conditions: Ensure consistent anhydrous conditions to prevent boronate ester hydrolysis, a common source of variability .

Advanced: What strategies enable the application of this compound in biological systems (e.g., cancer therapeutics)?

Methodological Answer:

Functionalization and stability are critical for biological use:

- Pro-Drug Design: Incorporate hydrolyzable linkers (e.g., ester groups) for controlled release in acidic tumor microenvironments.

- Stability Assays: Assess serum stability via LC-MS; half-life >6 hours is desirable for in vivo studies.

- Case Study: Analogues with fluorinated aryl groups showed 50% inhibition of prostate cancer cell growth at 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.